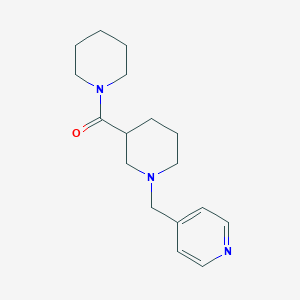![molecular formula C20H32N2O3 B247443 4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, also known as F 13640, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the dopamine D1-like receptor family, which includes D1 and D5 receptors. The compound has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of F 13640 involves its binding to the dopamine D1-like receptor family, which results in the inhibition of receptor signaling. This leads to a decrease in the activity of dopamine neurons, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
F 13640 has been shown to have a variety of biochemical and physiological effects in animal models. These include a decrease in locomotor activity, a decrease in the reinforcing effects of drugs of abuse, and an improvement in cognitive function. The compound has also been shown to have potential applications in the treatment of Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using F 13640 in lab experiments is its high potency and selectivity for dopamine D1-like receptors. This makes it a valuable tool for studying the function and pharmacology of these receptors. However, one limitation of the compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving F 13640. One potential area of study is the development of new compounds that are more selective or have longer half-lives than F 13640. Another area of research is the use of F 13640 in combination with other compounds to study the interactions between different neurotransmitter systems. Finally, F 13640 could be used in clinical trials to investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of F 13640 involves several steps, starting with the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of acetic acid. The resulting intermediate is then reacted with 2,6-dimethylmorpholine and a suitable acid catalyst to yield the final product. The synthesis of F 13640 has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
F 13640 has been used extensively in scientific research to study the function and pharmacology of dopamine D1-like receptors. The compound has been shown to be a potent and selective antagonist of these receptors, which are involved in a variety of physiological processes, including motor control, reward, and cognitive function.
Propriétés
Nom du produit |
4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine |
|---|---|
Formule moléculaire |
C20H32N2O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
4-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H32N2O3/c1-15-12-22(13-16(2)25-15)18-8-10-21(11-9-18)14-17-6-5-7-19(23-3)20(17)24-4/h5-7,15-16,18H,8-14H2,1-4H3 |
Clé InChI |
CNJDQQJIVOHZAX-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
SMILES canonique |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)

![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)